Losartan impurity 21-d4

Description

Properties

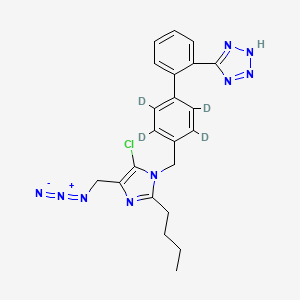

Molecular Formula |

C22H22ClN9 |

|---|---|

Molecular Weight |

451.9 g/mol |

IUPAC Name |

5-[2-[4-[[4-(azidomethyl)-2-butyl-5-chloroimidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]-2H-tetrazole |

InChI |

InChI=1S/C22H22ClN9/c1-2-3-8-20-26-19(13-25-29-24)21(23)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)/i9D,10D,11D,12D |

InChI Key |

QLFXDYKCKIZVIT-IRYCTXJYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)CN=[N+]=[N-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Losartan Impurity 21-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Losartan impurity 21-d4, a critical deuterium-labeled internal standard for analytical and pharmacokinetic studies of the angiotensin II receptor antagonist, Losartan. This document outlines a plausible synthetic route, detailed analytical methodologies for characterization, and presents data in a structured format for clarity and comparability.

Introduction

This compound, with the IUPAC name 5-(4′-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-1H-tetrazole, is a stable isotope-labeled analog of Losartan impurity 21. The incorporation of four deuterium (B1214612) atoms on the biphenyl (B1667301) ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its use allows for precise quantification of Losartan and its impurities in complex biological matrices by correcting for variations during sample preparation and analysis.

Molecular Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₂H₁₈D₄ClN₉ |

| Molecular Weight | 451.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Synthesis Pathway

The synthesis of this compound involves the preparation of a deuterated biphenyl intermediate followed by coupling with the imidazole (B134444) moiety and subsequent functional group transformations. The key step is the introduction of deuterium atoms onto one of the phenyl rings of the biphenyl core.

Synthesis of Deuterated Biphenyl Intermediate

A plausible route for the synthesis of the deuterated biphenyl intermediate, 4-bromo-2'-(triphenylmethyl)tetrazol-5-yl)-[1,1'-biphenyl]-2,3,5,6-d4, starts from commercially available deuterated benzene.

Workflow for the Synthesis of the Deuterated Biphenyl Intermediate:

Caption: Synthesis of the deuterated biphenyl intermediate.

Coupling and Final Synthesis Steps

The deuterated biphenyl intermediate is then coupled with the imidazole portion, followed by the introduction of the azido (B1232118) group to yield the final product.

Workflow for the Final Synthesis of this compound:

Caption: Final steps in the synthesis of this compound.

Experimental Protocols

Synthesis of 4'-Bromo-N-trityl-5-(2-(phenyl-d5)-phenyl)-1H-tetrazole (Deuterated Intermediate)

-

Grignard Reagent Formation: To a solution of bromobenzene-d5 in anhydrous THF, add magnesium turnings under an inert atmosphere. Heat the mixture to initiate the reaction and then stir at room temperature for 2 hours.

-

Suzuki Coupling: To the prepared Grignard reagent, add 2-bromobenzonitrile and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Reflux the mixture for 12 hours. After cooling, quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. Purify the crude product by column chromatography to obtain 2-(phenyl-d5)-benzonitrile.

-

Tetrazole Formation: Dissolve 2-(phenyl-d5)-benzonitrile in DMF and add sodium azide (B81097) and zinc chloride. Heat the mixture at 120 °C for 24 hours. Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

-

Tritylation: To a solution of the tetrazole in dichloromethane, add trityl chloride and triethylamine (B128534). Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, and purify the product by crystallization.

-

Bromination: Dissolve the tritylated tetrazole in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture for 3 hours. After cooling, filter the succinimide (B58015) and concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.

Synthesis of this compound

-

Coupling Reaction: To a solution of 2-butyl-4-chloro-5-hydroxymethyl-1H-imidazole in DMF, add sodium hydride at 0 °C. After 30 minutes, add a solution of the deuterated biphenyl intermediate in DMF. Stir the reaction mixture at room temperature for 12 hours.

-

Mesylation: To the crude product from the previous step dissolved in dichloromethane, add triethylamine and methanesulfonyl chloride at 0 °C. Stir for 2 hours.

-

Azide Formation: To the crude mesylated intermediate in DMF, add sodium azide and heat the mixture at 60 °C for 6 hours. After completion of the reaction, pour the mixture into water and extract with ethyl acetate. Purify the final product by column chromatography.

Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Expected Result: A single major peak corresponding to this compound with a purity of ≥98%.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment.

MS Method Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Scan Range | m/z 100-1000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Expected Data:

| Parameter | Expected Value |

| [M+H]⁺ (Calculated) | 452.18 |

| [M+H]⁺ (Observed) | 452.18 ± 0.01 |

| Isotopic Purity (d4) | >99% |

| d0, d1, d2, d3 content | <1% combined |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure, while ²H NMR can be used to confirm the position of deuterium labeling.

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ, ppm):

| Protons | Expected Chemical Shift |

| Aromatic protons (non-deuterated) | 7.0 - 7.6 |

| Imidazole-CH₂-Ph | ~5.5 |

| N₃-CH₂-Imidazole | ~4.4 |

| Butyl Chain (CH₂, CH₃) | 0.9 - 2.7 |

Note: The signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced in intensity.

¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts (δ, ppm):

| Carbon | Expected Chemical Shift |

| Aromatic carbons | 120 - 145 |

| Imidazole carbons | 125 - 150 |

| Imidazole-CH₂-Ph | ~50 |

| N₃-CH₂-Imidazole | ~45 |

| Butyl Chain (CH₂, CH₃) | 13 - 30 |

Note: The signals for the deuterated carbons will appear as multiplets with significantly lower intensity due to C-D coupling.

Data Summary

Table 1: Summary of Analytical Data for this compound

| Analysis | Parameter | Specification |

| HPLC | Purity | ≥ 98.0% |

| Mass Spec | [M+H]⁺ | 452.18 ± 0.01 |

| Isotopic Purity (d4) | > 99% | |

| ¹H NMR | Structure Confirmation | Conforms to structure |

| ¹³C NMR | Structure Confirmation | Conforms to structure |

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The outlined synthetic pathway offers a viable route for its preparation, and the detailed analytical methods are essential for ensuring the quality and identity of this critical internal standard. Adherence to these protocols will enable researchers and drug development professionals to confidently use this compound in their analytical and bioanalytical studies.

The Gold Standard: A Technical Guide to the Function of Deuterated Standards in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the pursuit of precision, accuracy, and reliability is paramount. This technical guide provides an in-depth exploration of the core functions of deuterated standards, their application in quantitative analysis, and their strategic use in drug metabolism and pharmacokinetic studies. By delving into the underlying principles, experimental protocols, and data-driven comparisons, this document serves as a comprehensive resource for professionals in drug development.

The Foundational Role of Deuterated Compounds as Internal Standards

In quantitative analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting analytical variability.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte with one or more hydrogen atoms replaced by deuterium (B1214612), are widely considered the "gold standard" for quantitative bioanalysis.[1]

The fundamental principle is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[2] This mass shift allows for differentiation, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2] This co-elution and analogous behavior are critical for compensating for various sources of error, including:

-

Matrix Effects: Complex biological matrices like plasma and urine contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[3]

-

Extraction Recovery: The efficiency of extracting the analyte from the biological matrix can vary between samples.[2] A deuterated internal standard tracks the analyte through the extraction process, compensating for any potential losses.[2]

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time.[2] The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistency across analytical runs.[2]

The superiority of deuterated internal standards over non-deuterated, structural analogs is evident in the improved precision and accuracy of quantitative measurements.

Data Presentation: Performance of Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize quantitative data from various studies, highlighting the enhanced performance of deuterated internal standards in bioanalytical methods.

Table 1: Comparison of Method Validation Parameters for an Analyte Using a Deuterated vs. a Non-Deuterated (Analog) Internal Standard

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) IS |

| Precision (%CV) at LLOQ | 2.5% | 8.9% |

| Precision (%CV) at MQC | 1.8% | 6.5% |

| Accuracy (%Bias) at LLOQ | +1.2% | -7.8% |

| Accuracy (%Bias) at MQC | -0.5% | +5.2% |

| Matrix Factor CV | 3.1% | 14.2% |

| Recovery CV | 4.5% | 12.8% |

Data is a representative compilation from various sources.

Table 2: LC-MS/MS Validation Data for the Quantification of Immunosuppressants Using Deuterated Internal Standards [4][5]

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 1.2 - 5.8% | 2.5 - 6.7% | 95.2 - 104.3% |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 4.5% | 3.1 - 7.2% | 98.1 - 105.6% |

| Sirolimus | 0.6 - 49.2 ng/mL | 1.5 - 6.2% | 4.5 - 8.1% | 96.8 - 103.9% |

| Everolimus | 0.5 - 40.8 ng/mL | 1.1 - 5.1% | 3.8 - 7.5% | 97.4 - 104.7% |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 2.3 - 7.9% | 5.2 - 9.8% | 94.5 - 106.2% |

Table 3: Quantification of Typical Antipsychotics in Human Plasma Using Deuterated Internal Standards [6]

| Analyte | Concentration Range (ng/mL) | Trueness (%) | Repeatability (CV%) | Intermediate Precision (CV%) |

| Haloperidol | 0.2 - 90 | 92.5 - 103.1 | 2.5 - 6.8 | 3.1 - 8.5 |

| Flupentixol | 0.5 - 90 | 95.3 - 105.8 | 1.8 - 5.4 | 2.9 - 7.2 |

| Levomepromazine | 1 - 450 | 90.7 - 101.2 | 3.1 - 7.9 | 4.5 - 9.1 |

| Pipamperone | 2 - 900 | 98.4 - 104.5 | 2.2 - 6.1 | 3.8 - 7.8 |

The Kinetic Isotope Effect: Enhancing Metabolic Stability

Beyond their role as internal standards, deuterated compounds are strategically employed in drug discovery to enhance a drug's metabolic stability. This application is based on the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[7] This increased bond strength makes the C-D bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[7]

By selectively replacing hydrogen atoms at known sites of metabolism ("metabolic soft spots") with deuterium, the rate of metabolic degradation can be significantly slowed.[7] This can lead to several therapeutic advantages:

-

Increased Drug Half-Life: A slower metabolism extends the time the drug remains in the body, potentially reducing dosing frequency and improving patient compliance.[7]

-

Enhanced Drug Exposure: A longer half-life results in greater overall drug exposure (AUC).[7]

-

Improved Safety Profile: By slowing the formation of potentially toxic metabolites, the safety profile of a drug can be improved.[7]

Mandatory Visualization: The Kinetic Isotope Effect

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation of deuterated standards in pharmaceutical analysis.

Bioanalytical Method Validation Using a Deuterated Internal Standard

This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of a drug in human plasma, following principles from the ICH M10 guideline.[8]

Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended use.

Materials:

-

Analyte and its corresponding deuterated internal standard.

-

Drug-free human plasma from at least six different sources.[8]

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Reagents: Acetonitrile (B52724), methanol, formic acid, and ultrapure water.

Methodology:

-

Stock and Working Solution Preparation:

-

Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[8]

-

Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.[8]

-

Prepare a working solution of the deuterated IS at a constant concentration to be added to all samples.[8]

-

-

Calibration Curve and Quality Control Sample Preparation:

-

Spike blank plasma with the analyte working solutions to prepare calibration standards at a minimum of six different concentration levels.

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

-

-

Sample Preparation (Protein Precipitation):

-

To an aliquot of plasma sample (calibrator, QC, or unknown), add the deuterated IS working solution.

-

Add three volumes of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method that provides adequate separation of the analyte from endogenous matrix components.

-

Optimize mass spectrometric parameters (e.g., precursor and product ions, collision energy) for both the analyte and the deuterated IS in multiple reaction monitoring (MRM) mode.

-

-

Validation Experiments:

-

Selectivity: Analyze blank matrix from at least six different sources to ensure no interference at the retention times of the analyte and IS.[8]

-

Calibration Curve: Analyze the calibration standards and construct a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Analyze the QC samples in replicate on multiple days to determine intra- and inter-day accuracy and precision. The CV should be ≤15% (≤20% at the LLOQ) and the accuracy should be within 85-115% (80-120% at the LLOQ).

-

Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and IS by comparing the response in post-extraction spiked matrix samples to the response in neat solution. The CV of the IS-normalized matrix factor should be ≤15%.[8]

-

Stability: Assess the stability of the analyte and IS in stock solutions and in the biological matrix under various storage conditions (e.g., freeze-thaw, bench-top, long-term).[9]

-

Mandatory Visualization: Bioanalytical Method Validation Workflow

Caption: A generalized workflow for bioanalytical method validation.

In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to compare the metabolic stability of a deuterated compound to its non-deuterated parent using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound and its deuterated analog.

Materials:

-

Test compounds (non-deuterated and deuterated).

-

Deuterated internal standard for analytical quantification.

-

Pooled liver microsomes (e.g., human, rat).

-

NADPH regenerating system.

-

Phosphate (B84403) buffer.

-

Ice-cold acetonitrile containing the deuterated internal standard.

Methodology:

-

Preparation:

-

Prepare working solutions of the test compounds.

-

Prepare the microsomal suspension in phosphate buffer.

-

Prepare the quenching solution (ice-cold acetonitrile with deuterated IS).

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Add the test compound working solutions to the wells.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding the quenching solution.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point by calculating the peak area ratio of the analyte to the deuterated IS.

-

Plot the natural logarithm of the percent remaining of the parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½ = 0.693 / k).

-

Calculate the intrinsic clearance (CLint).

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

-

Synthesis and Quality Control of Deuterated Standards

The reliability of analytical data is directly dependent on the quality of the deuterated standard. Therefore, synthesis and quality control are critical aspects.

Synthesis: Deuterated standards can be synthesized through various methods, including:

-

Direct Exchange: Proton-deuterium exchange using a deuterium source like D₂O.[10]

-

Deuterated Reagents: Using deuterated solvents and reagents in the synthesis.[10]

-

Metal-Catalyzed Hydrogenation: Using deuterium gas (D₂) in hydrogenation reactions.[10]

-

Synthesis from Deuterated Precursors: Utilizing starting materials that are already deuterated.[10]

Quality Control: The purity of a deuterated standard is defined by its chemical purity and its isotopic enrichment.

-

Chemical Purity: The percentage of the desired deuterated compound relative to any chemical impurities. It is typically determined by HPLC-UV or LC-MS. A chemical purity of >98% is generally recommended.

-

Isotopic Purity (Enrichment): The percentage of the deuterated compound that contains the specified number of deuterium atoms. This is crucial as the presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[2] Isotopic purity is determined using techniques like:

A Certificate of Analysis (CoA) from the supplier should always be reviewed, specifying both the chemical and isotopic purity.

Mandatory Visualization: Quality Control Workflow for Deuterated Standards

Caption: A logical workflow for the quality control of deuterated standards.

Conclusion

Deuterated standards are an indispensable tool in modern pharmaceutical analysis. Their role as internal standards in quantitative bioanalysis is paramount for achieving the high levels of accuracy and precision required for regulatory submissions. Furthermore, the strategic application of the kinetic isotope effect allows for the rational design of drug candidates with improved metabolic stability and pharmacokinetic profiles. A thorough understanding of the principles, experimental methodologies, and quality control measures associated with deuterated standards is essential for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable data that underpins the development of safe and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated Compounds [simsonpharma.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Losartan Degradation Pathways and Impurity Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of losartan (B1675146), a widely prescribed angiotensin II receptor antagonist. Understanding the stability of losartan under various stress conditions is critical for ensuring its quality, safety, and efficacy. This document details the outcomes of forced degradation studies, outlines the formation of key impurities, and provides insights into the analytical methodologies used for their characterization.

Introduction

Losartan is an essential medication for managing hypertension and protecting renal function in patients with type 2 diabetes. Its chemical stability is a crucial attribute that can be compromised by environmental factors such as heat, light, humidity, and pH, as well as oxidative stress. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of losartan's degradation profile is paramount for formulation development, manufacturing, and storage.

This guide summarizes findings from various forced degradation studies, which are integral to identifying potential degradants and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Forced Degradation Studies: A Summary of Quantitative Data

Forced degradation studies are conducted to intentionally degrade the drug substance to predict its stability and identify degradation products. The following tables summarize the quantitative results from various stress testing conditions applied to losartan potassium.

Table 1: Summary of Losartan Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Hydrolytic (Acidic) | 0.1 M HCl | 7 days | Room Temperature | < 1% | [1] |

| 0.5 M HCl | 3 hours | 80 °C | ~15% | ||

| 1 M HCl | 3 hours | 80 °C | ~19% | ||

| Hydrolytic (Alkaline) | 0.1 M NaOH | 7 days | Room Temperature | < 1% | [1] |

| Oxidative | 3% (v/v) H₂O₂ | 7 days | Room Temperature | ~10% | [1] |

| Photolytic | UVC light | 20 minutes | Not Specified | ~33.5% | [2] |

| UVC light with H₂O₂ | 20 minutes | Not Specified | ~65.7% | [2] | |

| Thermal | Dry Heat | Not Specified | 80 °C | < 0.1% | [3] |

Degradation Pathways and Impurity Formation

Losartan is susceptible to degradation through several pathways, primarily oxidation and photodegradation. Hydrolytic and thermal degradation are generally reported to be less significant under the tested conditions.[1][3]

Oxidative Degradation

Oxidative stress is a major cause of losartan degradation. Studies using hydrogen peroxide (H₂O₂) have identified several degradation products.[1] The primary sites of oxidation include the hydroxymethyl group on the imidazole (B134444) ring and the biphenyl (B1667301) ring system.

A proposed pathway for oxidative degradation involves the oxidation of the primary alcohol group to an aldehyde (LD-6), which can be further oxidized to a carboxylic acid (LD-5).[1] Hydroxylation of the biphenyl rings can also occur, leading to various isomers (LD-4).[1] Dimerization has also been observed as a degradation route under oxidative conditions.[1] More recent studies have identified novel oxidative degradation products, DP-2 and DP-3, which involve modifications to the tetrazole ring.[4]

Caption: Oxidative degradation pathways of Losartan.

Photodegradation

Losartan is susceptible to photodegradation, particularly in the presence of photosensitizers. The degradation primarily involves the destruction of the imidazole ring.[5] Studies have shown that exposure to light (UV or visible) in the presence of oxygen leads to the formation of major degradants. This process is believed to be mediated by singlet oxygen.[5] Some of the identified photodegradation products include N-methanolamide-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl} and N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide.[6]

Caption: General pathway for the photodegradation of Losartan.

Hydrolytic Degradation

Losartan demonstrates significant stability under both acidic and alkaline hydrolytic conditions at room temperature, with less than 1% degradation observed after 7 days.[1] At elevated temperatures (80°C), some degradation is observed in acidic media. Forced degradation in acidic conditions has been shown to produce three potential unknown impurities, designated as LD-I, LD-II, and LD-III.

Experimental Protocols for Forced Degradation

The following sections provide a general overview of the experimental methodologies employed in the forced degradation studies of losartan.

General Sample Preparation

A stock solution of losartan potassium is typically prepared by dissolving the substance in a suitable solvent, such as methanol.[1] Working solutions are then prepared by diluting the stock solution with the respective stressor solutions to achieve the desired concentration (e.g., 0.5 mg/mL).[1]

Stress Conditions

-

Acidic Hydrolysis: Losartan solution is treated with hydrochloric acid (e.g., 0.1 M, 0.5 M, or 1 M HCl) and kept at room temperature or heated to a specified temperature (e.g., 80°C) for a defined period.[1]

-

Alkaline Hydrolysis: The drug solution is exposed to a sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH) at room temperature for a set duration.[1]

-

Oxidative Degradation: Losartan solution is mixed with hydrogen peroxide (e.g., 3% v/v H₂O₂) and maintained at room temperature for a specified time.[1]

-

Photolytic Degradation: Solutions of losartan are exposed to a light source, such as UVC light, for a specific duration.[2] In some studies, a photosensitizer like Rose Bengal is added to investigate the mechanism.[5]

-

Thermal Degradation: The solid drug substance is subjected to dry heat in a temperature-controlled oven (e.g., 80°C).[3]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying losartan and its degradation products. A typical HPLC system would include:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often employed.[1]

-

Flow Rate: A constant flow rate, for instance, 0.5 mL/min, is maintained.[1]

-

Detection: A UV/VIS or a photodiode array (PDA) detector is used for detection at a specific wavelength.

For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is utilized. This technique provides information about the molecular weight and fragmentation pattern of the degradants, which is crucial for their identification.[1]

Caption: General experimental workflow for forced degradation studies.

Conclusion

This technical guide has detailed the degradation pathways of losartan under various stress conditions, with a focus on oxidative and photolytic degradation as the most significant routes. The quantitative data presented in the summary tables provide a clear comparison of losartan's stability under different stressors. The outlined experimental protocols offer a foundational understanding of the methodologies used to assess drug stability. The visualization of degradation pathways and experimental workflows provides a clear and concise summary of the key processes involved. This information is invaluable for researchers and professionals in drug development, enabling them to formulate stable losartan products, establish appropriate storage conditions, and develop robust analytical methods for quality control.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. jchps.com [jchps.com]

- 4. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Role of Deuterated Losartan as an Internal Standard in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of deuterated Losartan (B1675146), often referred to in bioanalytical contexts as a stable isotope-labeled internal standard (SIL-IS), in the pharmacokinetic analysis of Losartan and its active metabolite, E-3174. While the specific term "Losartan impurity 21-d4" may be used for a particular reference standard, the broader and more functionally relevant application in pharmacokinetics involves the use of deuterated analogs like Losartan-d4 to ensure the accuracy and reliability of quantitative bioanalysis.

Introduction to Losartan and the Need for Precise Quantification

Losartan is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] Following oral administration, Losartan is rapidly absorbed and undergoes significant metabolism to its pharmacologically active carboxylic acid metabolite, E-3174.[3][4][5] This metabolite is 10 to 40 times more potent than the parent drug.[4][5] Accurate measurement of the concentrations of both Losartan and E-3174 in biological matrices, such as plasma, is paramount for comprehensive pharmacokinetic and bioequivalence studies.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][6] To achieve the highest level of accuracy and precision in LC-MS/MS assays, a stable isotope-labeled internal standard (SIL-IS) is employed.[7][8][9] Deuterated Losartan (e.g., Losartan-d4) serves as an ideal SIL-IS for this purpose.[1]

The fundamental principle behind using a SIL-IS is that it behaves chemically and physically almost identically to the analyte of interest (unlabeled Losartan) throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[7] However, due to the difference in mass, the SIL-IS can be distinguished from the analyte by the mass spectrometer. This allows it to effectively normalize for any variations that may occur during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response.[1][7]

Data Presentation: Pharmacokinetic Parameters of Losartan and E-3174

The following tables summarize key pharmacokinetic parameters for Losartan and its active metabolite E-3174, derived from studies in humans. These values are crucial for understanding the drug's disposition in the body.

| Parameter | Losartan | E-3174 (Active Metabolite) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | 3-4 hours | [2] |

| Terminal Elimination Half-Life (t½) | 1.5-2.5 hours | 6-9 hours | [2][4] |

| Volume of Distribution (Vd) | 34.4 ± 17.9 L | 10.3 ± 1.1 L | [2] |

| Total Plasma Clearance | 600 mL/min | 50 mL/min | [2] |

| Renal Clearance | 75 mL/min | 25 mL/min | [2] |

| Oral Bioavailability | Approximately 33% | - | [2] |

| Protein Binding | 98.6-98.8% | 99.7% | [2] |

Table 1: Summary of Human Pharmacokinetic Parameters for Losartan and its Active Metabolite, E-3174.

Experimental Protocols

The following sections detail a typical experimental protocol for the quantification of Losartan and E-3174 in human plasma using a deuterated Losartan internal standard with LC-MS/MS.

Materials and Reagents

-

Losartan potassium reference standard

-

E-3174 reference standard

-

Deuterated Losartan (e.g., Losartan-d4) internal standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting Losartan and its metabolite from plasma samples.[1][10]

-

Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

-

Adding Internal Standard: Add 20 µL of the deuterated Losartan internal standard working solution (e.g., 100 ng/mL) to all tubes except the blank.[1]

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[1][6]

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing.[1]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

LC-MS/MS Method

The following are typical chromatographic and mass spectrometric conditions for the analysis.

Chromatographic Conditions:

| Parameter | Condition | Reference |

| HPLC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) | [10] |

| Mobile Phase A | 0.1% Formic acid in water | [6] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | [6] |

| Flow Rate | 0.35 - 0.8 mL/min | [3][6] |

| Gradient | Start with 10% B, ramp to 90% B over 2.0 min, hold for 0.5 min, return to 10% B and equilibrate for 1.0 min. | [1] |

| Injection Volume | 10 µL | [6] |

| Column Temperature | 40 °C | [6] |

Table 2: Typical Liquid Chromatography Conditions.

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: General Mass Spectrometry Conditions.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Losartan | 423.4 | 207.2 | [10][11] |

| E-3174 | 437.1 | 235.2 | [10] |

| Losartan-d4 (IS) | 427.4 (inferred) | 207.2 (inferred) |

Table 4: Example Multiple Reaction Monitoring (MRM) Transitions. Note: The exact m/z values for the deuterated internal standard will depend on the specific labeling pattern.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for Losartan, E-3174, and the deuterated Losartan internal standard.[10]

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[10]

-

Quantification: Determine the concentrations of Losartan and E-3174 in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.[10]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathway of Losartan and the analytical workflow for its quantification.

Caption: Metabolic pathway of Losartan to its active and inactive metabolites.

Caption: Bioanalytical workflow for the quantification of Losartan in plasma.

Conclusion

The use of deuterated Losartan as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Losartan and its active metabolite, E-3174, in pharmacokinetic studies. By compensating for analytical variability, SIL-IS ensures the generation of high-quality data that is essential for understanding the absorption, distribution, metabolism, and excretion of this important antihypertensive drug. The experimental protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals engaged in the bioanalysis of Losartan.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Effects of ticlopidine on pharmacokinetics of losartan and its main metabolite EXP-3174 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. benchchem.com [benchchem.com]

- 11. aragen.com [aragen.com]

Navigating the Isotopic Stability of Deuterated Losartan Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic stability of deuterated impurities of Losartan, with a specific focus on the conceptual stability of Losartan Impurity 21-d4. Given the critical role of deuterated compounds as internal standards in pharmacokinetic and metabolic studies, ensuring their isotopic integrity is paramount for data accuracy. This document synthesizes information on the stability of Losartan, general principles of hydrogen-deuterium exchange (HDX), and standard analytical methods for evaluating isotopic purity.

While specific experimental stability data for this compound is not extensively available in the public domain, this guide extrapolates from forced degradation studies of Losartan and established methodologies for deuterated compounds to provide a robust framework for its handling, stability assessment, and use in a research setting.

Introduction to Deuterated Losartan and Isotopic Stability

Deuterated analogs of pharmaceutical compounds, such as this compound, are invaluable tools in drug development.[1][2] They are frequently used as internal standards in bioanalytical methods due to their similar chemical and physical properties to the analyte of interest, but with a distinct mass that allows for precise quantification using mass spectrometry.[3]

The utility of a deuterated standard is contingent on its isotopic stability —the ability of the deuterium (B1214612) atoms to remain bonded to the molecule and not exchange with hydrogen atoms from the solvent or other sources.[3] Loss of the deuterium label can lead to an underestimation of the analyte concentration and compromise the validity of the study.

This compound is identified as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-1H-tetrazole.[4] The deuterium atoms are located on the biphenyl (B1667301) ring, a position generally considered stable to back-exchange under typical physiological and analytical conditions.

Potential Degradation Pathways of Losartan

Understanding the degradation pathways of the parent drug, Losartan, is crucial for predicting the potential chemical instability of its deuterated impurities.[5] Forced degradation studies on Losartan have identified several key pathways:

-

Oxidative Degradation: Losartan is susceptible to oxidation, particularly in the presence of hydrogen peroxide.[6][7] This can lead to the formation of various oxidation products.

-

Acidic and Basic Hydrolysis: While relatively stable, prolonged exposure to strong acidic or basic conditions can lead to some degradation of Losartan.[6][7][8]

-

Photodegradation: Exposure to light can induce degradation of Losartan.[5][9]

These degradation pathways are expected to be similar for this compound, as the carbon-deuterium bond is chemically similar to the carbon-hydrogen bond in terms of its susceptibility to these types of reactions.[5]

Experimental Protocols for Isotopic Stability Assessment

A comprehensive assessment of the isotopic stability of this compound involves subjecting the compound to various stress conditions and analyzing its isotopic purity over time.

Forced Degradation and Isotopic Exchange Studies

The following table outlines a typical experimental design for forced degradation and isotopic exchange studies.

| Stress Condition | Reagents and Conditions | Duration | Analytical Technique | Purpose |

| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24, 48, 72 hours | LC-MS/MS, NMR | To assess stability and potential for H/D exchange in acidic environments. |

| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24, 48, 72 hours | LC-MS/MS, NMR | To evaluate stability and potential for H/D exchange in basic conditions. |

| Oxidative Stress | 3% H₂O₂ at room temperature | 24, 48, 72 hours | LC-MS/MS | To determine susceptibility to oxidative degradation.[6][7] |

| Thermal Stress | 80°C (solid state) | 7 days | HPLC, LC-MS/MS | To assess the thermal stability of the solid compound. |

| Photostability | ICH Q1B guidelines (UV and visible light) | As per guidelines | HPLC, LC-MS/MS | To evaluate the impact of light exposure on stability.[5] |

| Isotopic Exchange | Incubation in protic solvents (e.g., methanol, water) at various pH values and temperatures. | Time course | LC-MS/MS, NMR | To directly measure the rate of hydrogen-deuterium back-exchange.[10][11] |

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for assessing isotopic purity.[12][13][14] By monitoring the mass-to-charge ratio (m/z) of the deuterated compound and its corresponding non-deuterated isotopologue, any loss of deuterium can be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can provide detailed information about the location and extent of deuteration.[10][13] This is particularly useful for confirming the initial isotopic purity and identifying specific sites of H/D exchange.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to allow for easy interpretation.

Table 1: Isotopic Purity of this compound under Stress Conditions

| Stress Condition | Time (hours) | Isotopic Purity (%) | Major Degradants/Isotopologues |

| Control (t=0) | 0 | 99.5 | - |

| 0.1 M HCl, 60°C | 24 | Data | Data |

| 48 | Data | Data | |

| 72 | Data | Data | |

| 0.1 M NaOH, 60°C | 24 | Data | Data |

| 48 | Data | Data | |

| 72 | Data | Data | |

| 3% H₂O₂, RT | 24 | Data | Data |

| 48 | Data | Data | |

| 72 | Data | Data |

Note: This table is a template. The "Data" fields would be populated with experimental results.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing isotopic stability.

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Conclusion

The isotopic stability of deuterated internal standards is a critical parameter that must be thoroughly evaluated to ensure the reliability of bioanalytical data. While specific stability data for this compound is limited, a comprehensive understanding can be achieved by leveraging knowledge of Losartan's degradation pathways and applying established analytical methodologies for deuterated compounds. The experimental framework outlined in this guide provides a robust approach for researchers to assess the isotopic stability of this compound and other deuterated drug impurities, thereby ensuring the integrity of their research findings.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Role of Losartan Impurity 21-d4 in Advancing Bioanalytical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Losartan impurity 21-d4 in modern bioanalytical research. As a deuterated analog of a known Losartan impurity, this stable isotope-labeled compound serves as an invaluable internal standard for the precise quantification of Losartan in complex biological matrices. Its application significantly enhances the accuracy and reliability of pharmacokinetic, metabolic, and therapeutic drug monitoring studies, ultimately contributing to safer and more effective drug development.

Introduction to Losartan and the Need for Precise Bioanalysis

Losartan is a widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension and to protect kidney function in patients with diabetes. Accurate measurement of Losartan and its metabolites in biological fluids is paramount for assessing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. The presence of impurities from the manufacturing process or degradation can further complicate bioanalysis, necessitating highly specific and sensitive analytical methods.

The Emergence of Deuterated Internal Standards

In quantitative mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision. These standards, such as this compound, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Key advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological samples like plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated standard is affected by these matrix effects to the same extent as the analyte, it provides a reliable means of correction.

-

Compensation for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can introduce significant variability. The internal standard, when added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.

-

Improved Precision and Accuracy: By accounting for variations in instrument response and sample handling, deuterated internal standards lead to a significant improvement in the overall precision and accuracy of the analytical method.

Physicochemical Properties of this compound

This compound is a deuterium-labeled form of an azido-containing impurity of Losartan.[1][2][3] Its chemical properties are nearly identical to the unlabeled impurity, ensuring it behaves similarly during sample preparation and chromatographic separation.

| Property | Value |

| IUPAC Name | 5-(4′-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-1H-tetrazole[1][4] |

| Molecular Formula | C22H18D4ClN9[3] |

| Molecular Weight | 451.96 g/mol [3] |

| Appearance | Off-white solid[3] |

| Solubility | Acetonitrile[3] |

| Storage Condition | 2-8°C[3] |

Experimental Protocols for Bioanalytical Applications

The following protocols are representative methodologies for the quantification of Losartan in human plasma using a deuterated internal standard like this compound. These methods typically involve sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Method 1: Protein Precipitation

This is a rapid and straightforward method suitable for high-throughput analysis.

Materials:

-

Human plasma samples (blank, spiked standards, quality controls, and unknowns)

-

This compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol (B129727):water 50:50 v/v)

-

Acetonitrile (B52724) (protein precipitating agent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to all tubes except the blank.

-

To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.

-

Vortex each tube for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Method 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract by removing more interfering substances compared to protein precipitation.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

0.5% Formic acid in water

-

SPE cartridges (e.g., Oasis HLB 1 cc, 30 mg)

-

SPE vacuum manifold

-

Deionized water

-

5% Methanol in water

-

0.5% Ammonia (B1221849) in methanol (elution solvent)

-

Collection tubes

Procedure:

-

To a 200 µL aliquot of the plasma sample, add 25 µL of the this compound internal standard working solution.

-

Add 200 µL of 0.5% formic acid in water to the sample and vortex for 10 seconds.

-

Conditioning: Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of deionized water.

-

Loading: Load the pretreated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1.0 mL of deionized water.

-

Follow with a second wash using 1.0 mL of 5% methanol in water.

-

-

Elution: Elute the analytes by passing 1.0 mL of 0.5% ammonia in methanol through the cartridge. Collect the eluate in a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 2.0 min, hold for 0.5 min, return to 10% B and equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | To be determined by direct infusion of Losartan and this compound. The transition for the deuterated standard will have a higher m/z for the precursor and/or product ion. |

Mechanism of Action of Losartan: Angiotensin II Receptor Blockade

Losartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[[“]][6] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis. By inhibiting the binding of angiotensin II to the AT1 receptor, Losartan prevents a cascade of downstream signaling events that would otherwise lead to vasoconstriction, aldosterone (B195564) release, and sodium and water retention.[6][7]

The following diagram illustrates the signaling pathway initiated by angiotensin II and the point of intervention by Losartan.

Caption: Angiotensin II signaling pathway and Losartan's point of action.

Experimental Workflow Visualization

The successful implementation of a bioanalytical method relies on a well-defined and logical workflow. The diagram below outlines the key stages from sample reception to final data analysis for the quantification of Losartan using this compound as an internal standard.

Caption: General workflow for Losartan bioanalysis using an internal standard.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly improves the reliability and accuracy of Losartan quantification in biological matrices. The detailed protocols and workflows provided in this guide serve as a valuable resource for the development and validation of robust analytical methods, ultimately supporting the advancement of pharmaceutical research and development.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. consensus.app [consensus.app]

- 6. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Unmasking Hidden Threats: A Technical Guide to Potential Genotoxic Impurities in Losartan

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical manufacturing, the purity of a drug substance is paramount to patient safety. This technical guide delves into the critical issue of potential genotoxic impurities (PGIs) in Losartan, a widely prescribed angiotensin II receptor blocker for the management of hypertension. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the identification, formation, and control of these harmful compounds.

The presence of minute quantities of PGIs in active pharmaceutical ingredients (APIs) can pose a significant carcinogenic risk. Recent years have seen heightened regulatory scrutiny on a class of PGIs known as nitrosamines, which have been detected in several 'sartan' medications, including Losartan. Another class of concern are azido (B1232118) impurities, which can also exhibit mutagenic properties. This guide offers a comprehensive overview of the current understanding of these impurities in Losartan drug substance, summarizing key data, outlining experimental protocols, and visualizing complex pathways to aid in their mitigation.

Identified Genotoxic Impurities in Losartan

The primary genotoxic impurities of concern in Losartan are N-nitrosamines and, to a lesser extent, azido compounds. These impurities are not part of the drug's intended chemical structure but can arise during the synthesis or degradation of the API.

N-Nitrosamine Impurities

Several N-nitrosamine impurities have been identified in Losartan drug products. The most frequently cited are:

-

N-Nitrosodimethylamine (NDMA)

-

N-Nitrosodiethylamine (NDEA)

-

N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

-

N-Nitrosoethylisopropylamine (NEIPA)

-

N-Nitrosodiisopropylamine (NDIPA)

-

N-Nitrosodibutylamine (NDBA)

These compounds are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their presence in pharmaceuticals has led to numerous product recalls and a significant industry-wide effort to understand and control their formation.

Azido Impurities

Azido impurities, such as 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), are another class of potential genotoxic impurities that can form during the synthesis of the tetrazole ring in the Losartan molecule.[2] These impurities are also considered mutagenic and require careful control.[2][3]

Formation Pathways of Genotoxic Impurities

Understanding the formation pathways of these impurities is crucial for developing effective control strategies.

N-Nitrosamine Formation

N-nitrosamines can be formed through the reaction of secondary or tertiary amines with a nitrosating agent.[4] In the context of Losartan synthesis, several potential sources for these reactants exist:

-

Solvents: The use of solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be a source of secondary amines (dimethylamine) upon degradation.

-

Reagents: The use of sodium nitrite (B80452) (NaNO₂) or other nitrosating agents, often used to quench residual azide (B81097) after the formation of the tetrazole ring, can react with secondary or tertiary amines present as impurities in raw materials, solvents, or intermediates.[5][6]

-

Cross-contamination: Contamination from other processes in a multi-purpose manufacturing facility can also introduce nitrosamines or their precursors.

Azido Impurity Formation

Azido impurities are primarily formed during the synthesis of the tetrazole ring in the Losartan molecule. This step often involves the reaction of a nitrile intermediate with sodium azide.[3] Incomplete reaction or side reactions can lead to the formation of organic azido impurities.[3]

References

- 1. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Mutagenic Azido Impurities in Drug Substances: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. hesiglobal.org [hesiglobal.org]

- 6. Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Methodological & Application

Application Note: Quantification of Losartan Impurities using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Losartan is an angiotensin II receptor blocker widely used in the treatment of hypertension. During its synthesis and storage, various impurities can arise, which may pose a risk to patient safety. Regulatory bodies such as the US FDA and EMA have set stringent limits for the presence of potentially mutagenic impurities like nitrosamines and azido (B1232118) compounds in pharmaceutical products. This application note presents a detailed, robust, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of critical Losartan impurities.

Two primary classes of impurities are of concern: nitrosamine (B1359907) impurities (such as NDMA, NDEA, and NMBA) and azido impurities (including AZBT and AZBC).[1][2] This document provides comprehensive protocols for the analysis of these impurities in both Losartan drug substance (API) and drug product, ensuring compliance with regulatory standards.

Experimental Protocols

Sample Preparation

a) Drug Substance (API)

-

Accurately weigh 100 mg of the Losartan Potassium API into a 15 mL centrifuge tube.[2][3]

-

Add 10 mL of a methanol:water (5:95, v/v) solution. For azido impurities, a water:acetonitrile (20:80, v/v) diluent can be used.[1][3]

-

For nitrosamine analysis, add an internal standard (e.g., 50 ng of NDMA-d6, NDEA-d4, NMBA-d3 mixture to achieve a 5 ng/mL concentration).[3]

-

Vortex the sample for 2 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[3]

-

Centrifuge the solution at 9,000 rpm for 15 minutes.[3]

-

Filter the supernatant through a 0.22 µm nylon syringe filter into an LC-MS vial for analysis.[3]

b) Drug Product (Tablets)

-

Crush a Losartan tablet (e.g., 100 mg) into a fine powder.[3]

-

Follow the same procedure as for the Drug Substance (API) from step 1 onwards.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables outline the optimized parameters for the LC-MS/MS analysis of nitrosamine and azido impurities.

Table 1: Liquid Chromatography Parameters

| Parameter | Nitrosamine Impurities | Azido Impurities |

| LC System | ACQUITY UPLC I-Class or equivalent | Nexera X3 LC system or equivalent[1] |

| Column | Atlantis Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm) or Zorbax Eclipse Plus Phenyl-Hexyl, RRHD (2.1 x 100mm 1.8µm)[2][3] | Shim-pack GIST C18 (3.0 I.D. x 100 mm, 3 µm)[1] |

| Column Temp. | 40 °C[1][2] | 40 °C[1] |

| Mobile Phase A | 0.2% Formic acid in water[2] | 0.1% Formic acid in water[1] |

| Mobile Phase B | Methanol[2] | 0.1% Formic acid in 95% acetonitrile[1] |

| Flow Rate | 0.4 mL/min[1] | 0.4 mL/min[1] |

| Injection Vol. | 20 µL[2] | 5 µL[1] |

| Gradient | A suitable gradient to separate impurities from the main Losartan peak. | A suitable gradient to ensure separation of the four azido impurities.[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Nitrosamine Impurities | Azido Impurities |

| MS System | Xevo TQ-S micro or Agilent 6470 Triple Quadrupole LC/MS[2][3] | LCMS-8050 Triple Quadrupole Mass Spectrometer[1] |

| Ionization Mode | APCI, Positive[2][3] | ESI, Positive[1] |

| Acquisition | Dynamic Multiple Reaction Monitoring (dMRM)[2] | Multiple Reaction Monitoring (MRM) |

| Nebulizing Gas | - | 3 L/min[1] |

| Heating Gas | - | 10 L/min[1] |

| Interface Temp. | - | 300 °C[1] |

| Desolvation Line | - | 250 °C[1] |

| Heat Block Temp. | - | 400 °C[1] |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by diluting a stock mixture of the impurities. For nitrosamines, a typical range is 0.5 to 100 ng/mL. For azido impurities, a range of 0.5 to 50 ng/mL is common.[1][3]

-

Quantification: The concentration of each impurity in the samples is determined by interpolating from the linear regression of the calibration curve, plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Data Summary

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Losartan impurities, meeting the stringent requirements of regulatory agencies.

Table 3: Method Performance for Nitrosamine Impurities

| Impurity | Linearity Range (ng/mL) | R² | LOQ (ng/mL) | Recovery (%) |

| NDMA | 0.5 - 100[3] | >0.997[3] | 0.5[3] | 70.7 - 88[3] |

| NDEA | 0.5 - 100[3] | >0.997[3] | 0.5[3] | 85.3 - 105.3[3] |

| NMBA | 1 - 100[3] | >0.997[3] | 0.5[3] | 89.3 - 116.0[3] |

Table 4: Method Performance for Azido Impurities

| Impurity | Linearity Range (ng/mL) | R² | LOQ (ng/mL) | Recovery (%) |

| AZBT | 0.5 - 50[1] | >0.99[1] | 0.03 - 0.5[1] | 84 - 116[1] |

| AZBC | 0.5 - 50[1] | >0.99[1] | 0.03 - 0.5[1] | 84 - 116[1] |

| AMBBT | 0.5 - 50[1] | >0.99[1] | 0.03 - 0.5[1] | 84 - 116[1] |

| AMBBC | 0.5 - 50[1] | >0.99[1] | 0.03 - 0.5[1] | 84 - 116[1] |

Visualizations

Experimental Workflow

Caption: LC-MS/MS Experimental Workflow for Losartan Impurity Analysis.

Method Validation Flowchart

Caption: Flowchart for the Validation of the Analytical Method.

Conclusion

The LC-MS/MS method detailed in this application note is a highly sensitive, selective, and reliable approach for the quantification of nitrosamine and azido impurities in Losartan drug substance and product. The provided protocols and performance data demonstrate that this method is suitable for routine quality control and regulatory compliance, ensuring the safety and efficacy of Losartan medications.

References

Application Notes and Protocols: Quantitative Analysis of Losartan in Pharmaceutical Formulations using Losartan Impurity 21-d4 as an Internal Standard by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan (B1675146) is an angiotensin II receptor antagonist widely utilized in the management of hypertension.[1] Accurate and precise quantification of Losartan in pharmaceutical dosage forms is critical for quality control and to ensure therapeutic efficacy. This application note describes a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Losartan potassium in tablets, employing Losartan Impurity 21-d4 as an internal standard (IS).

This compound is a deuterium-labeled analog of a Losartan-related compound, making it an ideal internal standard for the quantification of Losartan.[2] The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for variations in sample preparation, injection volume, and potential matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3]

Principle of the Method

This method utilizes reversed-phase chromatography to separate Losartan from potential excipients and degradants. The addition of a fixed concentration of the internal standard, this compound, to all standard and sample solutions allows for the quantification of Losartan based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric approach minimizes errors that can arise from sample handling and instrument variability.[4][5]

Materials and Reagents

-

Analytes: Losartan Potassium reference standard, this compound internal standard

-

Solvents: HPLC grade acetonitrile, HPLC grade methanol, and purified water

-

Reagents: Triethylamine, Orthophosphoric acid

-

Sample: Losartan potassium tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended:

| Parameter | Specification |

| HPLC System | Isocratic HPLC with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.5% Triethylamine solution (pH adjusted to 2.4 with Orthophosphoric acid) (40:60 v/v)[6] |

| Flow Rate | 1.0 mL/min[7][8] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or 30°C for enhanced reproducibility)[8] |

| Detection Wavelength | 225 nm[6][8] |

| Internal Standard | This compound |

Experimental Protocols

Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Losartan Stock Solution (300 µg/mL): Accurately weigh approximately 30 mg of Losartan Potassium reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Losartan stock solution with the mobile phase to achieve concentrations ranging from 15 µg/mL to 45 µg/mL.[6] To each working standard, add a fixed volume of the IS stock solution to obtain a final IS concentration of 20 µg/mL.

Preparation of Sample Solutions

-

Weigh and finely powder not fewer than 20 Losartan potassium tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to 30 mg of Losartan potassium and transfer it to a 100 mL volumetric flask.[6]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-

Pipette 10 mL of the filtered solution into a 50 mL volumetric flask, add a fixed volume of the IS stock solution to achieve a final concentration of 20 µg/mL, and dilute to the mark with the mobile phase.

Data Analysis and Quantification

The concentration of Losartan in the sample is determined by calculating the peak area ratio of Losartan to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their corresponding concentrations. The concentration of Losartan in the sample is then interpolated from this calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of a validated method.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0[8] |

| Theoretical Plates (N) | > 2000[8] |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0%[9] |

Table 2: Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Losartan Potassium | 15 - 45[6] | ≥ 0.999[6] |

Table 3: Precision

| Precision Level | Losartan Potassium (%RSD) |

| Intra-day (n=6) | ≤ 0.80%[6] |

| Inter-day (n=18) | ≤ 0.80%[10] |

Table 4: Accuracy (Recovery)

| Spiked Concentration Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0 |

| 100% | 98.0 - 102.0 |

| 120% | 98.0 - 102.0 |

| Overall Mean Recovery | 98.77 - 101.45%[6] |

Visualizations

Signaling Pathway of Losartan

Caption: Mechanism of action of Losartan as an AT1 receptor antagonist.

Experimental Workflow for HPLC Analysis

Caption: Workflow for quantitative analysis of Losartan using an internal standard.

Logical Relationship of Using a Deuterated Internal Standard

References

- 1. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. bioszeparacio.hu [bioszeparacio.hu]

- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 5. quora.com [quora.com]

- 6. latamjpharm.org [latamjpharm.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. ijpbs.com [ijpbs.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Losartan in Human Plasma

For Research Use Only

Introduction

Losartan (B1675146) is an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] Accurate and reliable quantification of losartan and its metabolites in biological matrices such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies in drug development.[1] Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological samples.[1] This leads to cleaner extracts, improved analytical sensitivity, and enhanced accuracy for subsequent analysis by methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

This application note provides a detailed protocol for the solid-phase extraction of losartan from human plasma using Oasis HLB cartridges, a widely cited method known for high recovery and minimal matrix effects.[1][2]

Materials and Reagents

-

Losartan potassium (analytical standard)

-

Internal Standard (e.g., Losartan-d9 or Valsartan)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid (analytical grade)

-

Ammonia (B1221849) solution (analytical grade)

-

Human plasma (frozen)

-

Oasis HLB 1 cc (30 mg) SPE cartridges

-

Vacuum manifold for SPE

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge